4-Bromo-2-chloro-1-methanesulfonylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-1-methanesulfonylbenzene can be achieved from 1-Bromo-3-chloro-4-(methylthio)benzene .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-1-methanesulfonylbenzene is represented by the SMILES string ClC1=C(OC)C=CC(Br)=C1 . The InChI key for this compound is FPIQNBOUYZLESW-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromo-2-chloro-1-methanesulfonylbenzene is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm^3, a boiling point of 379.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 52.7±0.4 cm^3, a polar surface area of 43 Å^2, a polarizability of 20.9±0.5 10^-24 cm^3, a surface tension of 44.5±3.0 dyne/cm, and a molar volume of 159.3±3.0 cm^3 .Scientific Research Applications
Chemical Synthesis
“4-Bromo-2-chloro-1-methanesulfonylbenzene” is a unique chemical compound that can be used in various chemical synthesis processes . Its specific structure and properties make it a valuable component in the creation of other complex compounds .
Nonlinear Optical Materials
This compound has potential applications in the field of nonlinear optical materials . Nonlinear optical materials are used in various technologies, including laser systems, optical communication devices, and photonic devices . These materials are known for their ability to change the intensity, speed, or direction of light .
Organic Synthesis
“4-Bromo-2-chloro-1-methanesulfonylbenzene” can also be used in organic synthesis . Organic synthesis is a method of constructing organic compounds by chemical reactions. The compounds used in these reactions are typically derived from natural sources or are the products of chemical syntheses themselves .
Material Science
In the field of material science, this compound could be used in the development of new materials with unique properties . Material scientists could manipulate the properties of “4-Bromo-2-chloro-1-methanesulfonylbenzene” to create materials with specific characteristics .
Chromatography
The compound could potentially be used in chromatography, a laboratory technique for the separation of a mixture . Its unique properties might make it useful in the development of new chromatographic methods .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-chloro-1-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIHZAYTOAGCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630555 | |
Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-methanesulfonylbenzene | |
CAS RN |
648905-09-3 | |
Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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